molecular formula C35H60O B1236209 Dihydroheptaprenol CAS No. 88929-43-5

Dihydroheptaprenol

Cat. No.: B1236209
CAS No.: 88929-43-5
M. Wt: 496.8 g/mol
InChI Key: KRWBMXNBYQFMLZ-HOWIICQTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dihydroheptaprenol (DHP) is a synthetic polyprenol derivative characterized by its saturated heptaprenol chain. It has been studied in diverse biological contexts, including immunomodulation, antiviral activity, and bacterial cell wall synthesis. Key findings include:

  • Immunostimulatory Effects: DHP enhances neutrophil function in postpartum dairy cows, improving phagocytic capacity and migration .
  • Antiviral Prophylaxis: Intranasal administration in mice significantly protects against Sendai virus by stimulating interferon (IFN) and tumor necrosis factor (TNF) production .
  • Bacterial Cell Wall Research: DHP derivatives (e.g., dansylated Lipid I analogs) are used in assays to study MurG, a critical enzyme in peptidoglycan biosynthesis .

Properties

CAS No.

88929-43-5

Molecular Formula

C35H60O

Molecular Weight

496.8 g/mol

IUPAC Name

(6E,10E,14E,18E,22E)-3,7,11,15,19,23,27-heptamethyloctacosa-6,10,14,18,22,26-hexaen-1-ol

InChI

InChI=1S/C35H60O/c1-29(2)15-9-16-30(3)17-10-18-31(4)19-11-20-32(5)21-12-22-33(6)23-13-24-34(7)25-14-26-35(8)27-28-36/h15,17,19,21,23,25,35-36H,9-14,16,18,20,22,24,26-28H2,1-8H3/b30-17+,31-19+,32-21+,33-23+,34-25+

InChI Key

KRWBMXNBYQFMLZ-HOWIICQTSA-N

SMILES

CC(CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C)CCO

Isomeric SMILES

CC(CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)CCO

Canonical SMILES

CC(CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C)CCO

Synonyms

dihydroheptaprenol

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of DHP and Lipid I

Parameter Dihydroheptaprenol (DHP) Lipid I
Chemical Structure Saturated heptaprenol chain Undecaprenol-linked MurNAc-pentapeptide
Biological Role Immunostimulant; MurG assay probe Substrate for MurG in Lipid II synthesis
Key Studies Neutrophil function ; antiviral prophylaxis Bacterial cell wall synthesis

Key Differences :

  • DHP lacks the peptidoglycan precursor (MurNAc-pentapeptide) present in Lipid I, limiting its role in native cell wall synthesis .
  • Unlike Lipid I, DHP derivatives are chemically synthesized for targeted assays or therapeutic applications .

Functional Analogs (Immunostimulants)

Table 2: Efficacy of DHP vs. Other Immunostimulants

Compound Target Pathway Efficacy Administration Route
DHP IFN/TNF production 80% survival in Sendai virus-infected mice (200 µg intranasal) Intranasal
Imiquimod TLR7/8 activation Reduces PIV replication in vitro by 50% Topical
IFN-α/γ Viral transcription inhibition 100-fold reduction in PIV replication (A549 cells) Subcutaneous/Intravenous

Mechanistic Insights :

  • DHP’s intranasal efficacy contrasts with poor subcutaneous performance, highlighting route-dependent activity .
  • IFN-α/γ directly inhibits viral transcription, whereas DHP acts indirectly via cytokine upregulation .

Table 3: MurG Inhibitors: DHP Derivatives vs. Murgocil

Parameter DHP-Based Assay Probes Murgocil
Target MurG (indirect assay tool) MurG (direct inhibition)
IC50 N/A (assay substrate) 115 µM (SaMurG)
MIC (S. aureus) N/A 2–4 µg/mL
Selectivity Binds Lipid I analogs Cross-inhibits GtfB (IC50 = 2× higher)

Critical Observations :

  • DHP-based fluorescent probes enable MurG activity tracking but lack therapeutic utility .
  • Murgocil’s higher MIC vs. IC50 suggests off-target effects or bioavailability challenges .

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